molecular formula C56H62N6O8 B3422366 T 82 CAS No. 252264-92-9

T 82

货号: B3422366
CAS 编号: 252264-92-9
分子量: 947.1 g/mol
InChI 键: SBNVPBCNIIPOSY-WXXKFALUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

T 82 是一种有效的 5-羟色胺受体拮抗剂和乙酰胆碱酯酶抑制剂。它主要用于研究目的,特别是在阿尔茨海默病的研究中。 该化合物在改善由乙酰胆碱能功能障碍引起的记忆障碍方面显示出希望 .

准备方法

合成路线和反应条件

T 82 的合成涉及多个步骤,从核心结构的制备开始,然后进行官能团修饰。具体的合成路线和反应条件是专有的,没有公开详细披露。 类似于核取代、还原和氧化反应等常见的通用有机合成技术可能参与其中。

工业生产方法

This compound 的工业生产将涉及将实验室合成方法扩大到更大规模,确保最终产品的稳定性和纯度。 这通常涉及优化反应条件、使用高质量的试剂以及采用先进的纯化技术,例如色谱法。

化学反应分析

反应类型

T 82 会发生各种化学反应,包括:

    氧化: this compound 在特定条件下可以被氧化形成氧化衍生物。

    还原: 还原反应可以改变 this compound 上的官能团,可能会改变其生物活性。

    取代: 亲核和亲电取代反应可以将不同的官能团引入 this compound 分子中。

常用试剂和条件

    氧化: 常用的氧化剂,例如高锰酸钾或三氧化铬。

    还原: 还原剂,如氢化铝锂或硼氢化钠。

    取代: 根据所需的取代,使用各种亲核试剂或亲电试剂。

主要产物

从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生羟基化或酮衍生物,而还原可能会产生醇或胺。

科学研究应用

Drug Development

T 82 is extensively used in drug discovery processes. Its incorporation into pharmaceutical compounds allows researchers to trace the metabolism and distribution of drugs within biological systems.

  • Case Study: Metabolism Studies
    In a study examining the pharmacokinetics of a novel anti-cancer drug labeled with this compound, researchers utilized autoradiography to visualize the distribution of the drug in rat tissues. The results indicated targeted delivery to tumor sites, enhancing the understanding of the drug's efficacy and safety profile .

Cellular Proliferation Assays

This compound is employed in assays to measure cellular proliferation, particularly in cancer research.

  • Case Study: Cytotoxicity Estimation
    The incorporation of tritiated thymidine (a form of this compound) into newly synthesized DNA during the S-phase of the cell cycle allows for quantification of cell division rates. This method has been crucial in screening potential antitumor agents, demonstrating a correlation between radioactivity levels and cellular growth rates .

Autoradiography

Autoradiography using this compound provides insights into the localization and dynamics of compounds within cells and tissues.

  • Application Example:
    In studies assessing drug interactions at the cellular level, this compound was used to label compounds that were then traced through autoradiographic techniques. This approach has facilitated a better understanding of how drugs affect cellular pathways .

Data Tables

The following table summarizes key applications and findings associated with this compound:

Application AreaDescriptionKey Findings
Drug DevelopmentTracing drug metabolismTargeted delivery to tumors observed in vivo
Cellular ProliferationMeasuring cell division ratesCorrelation established between radioactivity and growth rates
AutoradiographyVisualizing compound localizationEnhanced understanding of drug interactions

作用机制

T 82 主要通过两种机制发挥作用:

    5-羟色胺受体拮抗: 通过阻断 5-羟色胺受体,this compound 可以调节神经递质释放和神经元信号传导。

    乙酰胆碱酯酶抑制: 抑制乙酰胆碱酯酶会增加突触间隙中乙酰胆碱的水平,增强胆碱能传递并可能改善认知功能。

相似化合物的比较

类似化合物

    多奈哌齐: 另一种用于治疗阿尔茨海默病的乙酰胆碱酯酶抑制剂。

    利凡斯的明: 乙酰胆碱酯酶和丁酰胆碱酯酶的双重抑制剂,也用于治疗阿尔茨海默病。

    加兰他敏: 一种乙酰胆碱酯酶抑制剂,具有对烟碱受体的额外变构调节作用。

T 82 的独特性

This compound 的独特性在于它兼具 5-羟色胺受体拮抗剂和乙酰胆碱酯酶抑制剂的双重作用。这种双重机制与仅靶向乙酰胆碱酯酶的化合物相比,可能提供更广泛的治疗效果。

生物活性

The compound T 82, also known as [Gd@C82(OH)22]n, is a type of nanoparticle that has garnered significant attention due to its biological activity, particularly in cancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various cell types, and potential therapeutic applications.

Cell Cycle Arrest and Apoptosis

Research indicates that this compound nanoparticles can inhibit tumor growth by inducing cell cycle arrest at the G0/G1 phase. This arrest is crucial as it prevents the progression of cells into the S phase, where DNA replication occurs. The mechanism involves downregulating cyclins (such as cyclin D2 and cyclin E) and cyclin-dependent kinases (CDK4 and CDK6), while upregulating p21 and Bax, leading to increased apoptosis in cancer cells. For instance, studies have demonstrated that this compound treatment results in significant G0/G1 phase arrest in MCF-7 and ECV304 cell lines, indicating its potential as an anti-cancer agent .

Immunomodulatory Effects

This compound nanoparticles also exhibit strong immunomodulatory properties. They enhance the activation of dendritic cells (DCs) and promote the maturation of T cells, particularly Th1-type cells. This is evidenced by increased secretion of pro-inflammatory cytokines such as IL-2 and IFN-γ, which are essential for an effective anti-tumor immune response. The nanoparticles facilitate lymphocyte migration to tumor sites and induce a Th1-biased immune response, which is favorable for combating tumors .

Antioxidant Properties

In addition to their anti-cancer effects, this compound nanoparticles have shown antioxidant capabilities. They can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in tumor-bearing mice. This property may contribute to their efficacy in inhibiting tumor growth while minimizing damage to normal tissues .

In Vitro Studies

A series of in vitro studies have evaluated the cytotoxic effects of this compound on various human tumor cell lines. The findings indicate a concentration-dependent inhibitory effect on cell proliferation with average IC50 values significantly lower than many conventional chemotherapeutics. For example:

Cell Line IC50 (μM)
MCF-70.67
ECV3041.54

These results suggest that this compound could serve as a promising candidate for further development as an anti-cancer drug .

In Vivo Studies

Animal model studies have demonstrated that this compound nanoparticles can inhibit tumor growth effectively while showing low toxicity to normal organs. Notably, treated mice exhibited reduced levels of malondialdehyde (MDA), a marker of oxidative stress, indicating that this compound not only inhibits tumor growth but also protects against oxidative damage .

Case Study: Tumor Growth Inhibition

In a controlled study involving tumor-bearing mice, administration of this compound nanoparticles resulted in significant reductions in tumor size compared to control groups treated with conventional chemotherapy agents like cyclophosphamide. Histological examinations revealed enhanced lymphocyte infiltration in tumors treated with this compound, suggesting an active immune response facilitated by the nanoparticles .

Case Study: Immunomodulation

Another study focused on the immunomodulatory effects of this compound showed that treatment led to increased levels of CD80, CD83, and CD86 on DCs, markers indicative of their maturation and activation. This was associated with improved antigen presentation capabilities and enhanced activation of cytotoxic T lymphocytes (CTLs), further supporting the role of this compound in cancer immunotherapy .

属性

IUPAC Name

2-[2-(1-benzylpiperidin-4-yl)ethyl]-9-methoxy-3H-pyrrolo[3,4-b]quinolin-1-one;(E)-but-2-enedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C26H29N3O2.C4H4O4/c2*1-31-25-21-9-5-6-10-22(21)27-23-18-29(26(30)24(23)25)16-13-19-11-14-28(15-12-19)17-20-7-3-2-4-8-20;5-3(6)1-2-4(7)8/h2*2-10,19H,11-18H2,1H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNVPBCNIIPOSY-WXXKFALUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=NC3=CC=CC=C31)CN(C2=O)CCC4CCN(CC4)CC5=CC=CC=C5.COC1=C2C(=NC3=CC=CC=C31)CN(C2=O)CCC4CCN(CC4)CC5=CC=CC=C5.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C(=NC3=CC=CC=C31)CN(C2=O)CCC4CCN(CC4)CC5=CC=CC=C5.COC1=C2C(=NC3=CC=CC=C31)CN(C2=O)CCC4CCN(CC4)CC5=CC=CC=C5.C(=C/C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H62N6O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

947.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252264-92-9
Record name T-82
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252264929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name T-82
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZD0YFO1F2V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
T 82
Reactant of Route 2
T 82
Reactant of Route 3
T 82
Reactant of Route 4
T 82
Reactant of Route 5
T 82
Reactant of Route 6
Reactant of Route 6
T 82

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。